R-1-Methanandamid-Phosphat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Applications

R-1 Methanandamide Phosphate serves as a model compound in the study of cannabinoid analogs and their interactions with receptors. Its water solubility enhances its utility in various chemical assays and experiments. The compound's synthesis involves the esterification of arachidonoyl ethanolamide with phosphate, which can be optimized for high yield and purity using controlled reaction conditions.

Table 1: Synthesis Overview of R-1 Methanandamide Phosphate

| Step | Description |

|---|---|

| 1 | Esterification of arachidonoyl ethanolamide with phosphate donor |

| 2 | Use of catalysts to facilitate the reaction |

| 3 | Purification to ensure high-quality final product |

Biological Research Applications

In biological studies, R-1 Methanandamide Phosphate has been instrumental in exploring cell proliferation, apoptosis, and cancer research. For instance, it has been shown to inhibit the growth of C6 glioma cells effectively, demonstrating its potential as an anti-tumor agent. A study indicated that treatment with R-1 Methanandamide significantly reduced tumor numbers in Cnr1+/+/ApcMin/+ mice models, suggesting its therapeutic potential in colorectal cancer prevention .

Case Study: Tumor Growth Inhibition

- Objective: Assess the effect of R-1 Methanandamide on tumor growth.

- Method: Administered to genetically modified mice over eight weeks.

- Results: Significant reduction in tumor size and number compared to control groups.

Medical Applications

R-1 Methanandamide Phosphate is being investigated for various therapeutic applications, particularly in neurodegenerative diseases and glaucoma. Its ability to activate cannabinoid receptors suggests potential benefits in pain management and neuroprotection.

Table 2: Potential Medical Applications

| Condition | Mechanism of Action | Evidence/Studies |

|---|---|---|

| Glaucoma | Reduces intraocular pressure via CB receptor activation | Ongoing clinical trials |

| Neurodegenerative diseases | Neuroprotective effects through cannabinoid signaling | Preclinical studies show promise |

| Cancer | Induces apoptosis in cancer cells | Multiple studies confirm cytotoxicity |

Industrial Applications

The compound is also relevant in pharmaceutical development as a reference standard in analytical chemistry. Its unique properties make it suitable for developing new drugs targeting the endocannabinoid system without the psychoactive effects typically associated with cannabinoids.

Mechanistic Insights

The pharmacokinetics of R-1 Methanandamide Phosphate indicate improved bioavailability compared to anandamide due to its water-soluble nature. This prodrug form converts into anandamide upon administration, allowing for a more controlled release and activity profile.

Mechanism of Action:

- Acts as an agonist for CB1 and CB2 receptors.

- Influences various biochemical pathways related to inflammation, pain perception, and mood regulation.

Wirkmechanismus

Target of Action

R-1 Methanandamide Phosphate is a water-soluble prodrug analog of Arachidonoyl ethanolamide (AEA), an endogenous cannabinoid . The primary targets of this compound are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

R-1 Methanandamide Phosphate acts as an agonist on the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of the body’s naturally occurring cannabinoids . When tested for the inhibitory effects of aea binding to the isolated rat brain cb1 receptors, it has shown about 5-fold less potent as an agonist .

Biochemical Pathways

The activation of the CB1 and CB2 receptors by R-1 Methanandamide Phosphate can lead to various downstream effects, depending on the specific physiological context . For example, it has been shown to inhibit the growth of C6 glioma cells, indicating a potential role in regulating cell proliferation .

Pharmacokinetics

As a water-soluble prodrug analog of aea, it is expected to have improved bioavailability compared to aea

Result of Action

The activation of CB1 and CB2 receptors by R-1 Methanandamide Phosphate can have various molecular and cellular effects. For instance, it has been shown to inhibit the growth of C6 glioma cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.

Action Environment

The action, efficacy, and stability of R-1 Methanandamide Phosphate can be influenced by various environmental factors. For example, the presence of other endocannabinoids, the density of CB1 and CB2 receptors, and the specific physiological or pathological context can all potentially impact its action

Biochemische Analyse

Biochemical Properties

R-1 Methanandamide Phosphate exhibits similar activity to AEA in biochemical reactions . It interacts with cannabinoid receptors CB1 and CB2, which are the same receptors that AEA acts upon . The nature of these interactions involves binding to these receptors, triggering a series of biochemical reactions .

Cellular Effects

R-1 Methanandamide Phosphate has been shown to inhibit the growth of C6 glioma cells, demonstrating its influence on cell function .

Molecular Mechanism

The molecular mechanism of R-1 Methanandamide Phosphate involves its binding interactions with biomolecules, specifically the cannabinoid receptors CB1 and CB2 . It can inhibit or activate enzymes, leading to changes in gene expression .

Metabolic Pathways

It is likely to interact with enzymes or cofactors in the endocannabinoid system, given its similarity to AEA .

Transport and Distribution

Given its water-soluble nature, it may interact with various transporters or binding proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of R-1 Methanandamide Phosphate involves the esterification of arachidonoyl ethanolamide with phosphate. The reaction typically requires a phosphate donor, such as phosphoric acid or a phosphate ester, and a catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of R-1 Methanandamide Phosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Types of Reactions:

Oxidation: R-1 Methanandamide Phosphate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the molecule.

Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbon forms .

Vergleich Mit ähnlichen Verbindungen

Arachidonoyl Ethanolamide:

2-Arachidonoyl Glycerol: Another endogenous cannabinoid that acts on the same receptors.

Arachidonoyl Ethanolamide Phosphate: A related phosphate ester with similar properties.

Uniqueness: R-1 Methanandamide Phosphate is unique due to its enhanced water solubility compared to other cannabinoids. This property makes it more suitable for aqueous environments and certain therapeutic applications .

Biologische Aktivität

R-1 Methanandamide Phosphate (R-1MAP) is a water-soluble prodrug analog of the endocannabinoid arachidonylethanolamide (AEA), which exhibits significant biological activity, particularly as an agonist for cannabinoid receptors. This article explores the compound's biological mechanisms, effects on various cell types, and its potential therapeutic applications.

R-1MAP is characterized by its ability to activate cannabinoid receptors, primarily CB1, with a binding affinity that is lower than that of its parent compound AEA. Specifically, R-1MAP has a Ki value of approximately 200 nM for CB1 receptors, indicating a five-fold reduction in potency compared to AEA, which has a Ki of about 20 nM . The compound's structure enhances its stability and solubility, enabling better bioavailability in physiological systems.

1. Inhibition of Tumor Growth

Research indicates that R-1MAP effectively inhibits tumor growth in glioma cells. In studies involving C6 glioma cells, R-1MAP demonstrated similar growth inhibition properties to AEA, suggesting its potential role in cancer therapy . This effect is attributed to the activation of CB1 receptors, which can induce apoptosis in cancer cells.

2. Impact on Inflammatory Responses

R-1MAP has been shown to modulate inflammatory responses in periodontal ligament cells. In experiments where human periodontal ligament cells were treated with R-1MAP in the presence of Porphyromonas gingivalis lipopolysaccharide (LPS), significant reductions in the production of pro-inflammatory cytokines (IL-6, IL-8) were observed at a concentration of 10 μM. However, higher concentrations (30 μM) inhibited cell viability . This suggests that R-1MAP may be beneficial in managing periodontal diseases through its anti-inflammatory properties.

3. Effects on Intraocular Pressure

In vivo studies conducted on normotensive Dutch Belted rabbits revealed that R-1MAP effectively reduced intraocular pressure (IOP), demonstrating its potential application in treating glaucoma . This effect is likely mediated through the activation of CB1 receptors located in ocular tissues.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of R-1 Methanandamide Phosphate compared to other cannabinoid compounds:

| Compound | CB1 Binding Affinity (Ki) | Inhibition of Tumor Growth | Anti-inflammatory Effects | Effect on IOP |

|---|---|---|---|---|

| R-1 Methanandamide Phosphate | 200 nM | Yes | Yes | Yes |

| Arachidonylethanolamide (AEA) | 20 nM | Yes | Moderate | No |

| Methanandamide | 78 nM | Moderate | Low | No |

Case Studies and Research Findings

Several studies have explored the effects of R-1MAP and related compounds:

- Colorectal Cancer Study : A study showed that treatment with R-1 methanandamide reduced polyp formation in Apc Min/+ mice, indicating its potential as a therapeutic agent against colorectal cancer .

- Periodontal Disease Research : Another investigation highlighted that R-1MAP significantly reduced pro-inflammatory cytokine levels induced by bacterial LPS in human periodontal ligament cells, suggesting its role in periodontal health management .

Eigenschaften

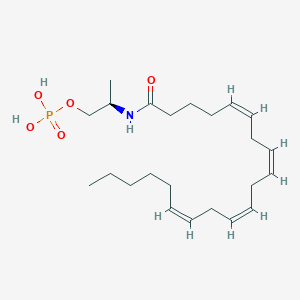

IUPAC Name |

[(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONSAFDJFAGAFZ-FQPARAGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347867 | |

| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649569-33-5 | |

| Record name | (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.